molecular formula C6H7Br2N3O B1436073 3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine CAS No. 2060053-25-8

3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine

Cat. No. B1436073
M. Wt: 296.95 g/mol
InChI Key: BVDSQRIVRFWTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,9-Dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine (DBO) is a heterocyclic compound that has been studied for its potential use in a variety of scientific research applications. DBO has been studied for its potential use in drug discovery and development, materials science, and biomedical research. It has been found to possess a wide range of characteristics, including antibacterial, antifungal, and antiviral properties. Additionally, DBO has been found to have potential applications in the fields of biochemistry, pharmacology, and biotechnology.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Synthetic Pathways

Research has demonstrated various synthetic pathways to create novel heterocyclic compounds, such as the synthesis of naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic systems. These compounds have potential uses in medicine and agriculture due to their tranquilizer, fungicide, antihistamine, and antihypertensive properties (Osyanin et al., 2012).

Diversity-Oriented Synthesis

Tandem C-2 functionalization-intramolecular azide-alkyne 1,3-dipolar cycloaddition reactions have been employed to develop a library of fused heterocycles, including 9H-benzo[b]pyrrolo[1,2-g][1,2,3]triazolo[1,5-d][1,4]diazepines, indicating a route to novel biologically active compounds or drug leads (Hussain et al., 2014).

Biological Activity

Research into triazoles and related compounds has identified various biological activities, which include applications as antimicrobial agents. For instance, certain 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and thiadiazines have shown potential antimicrobial activity, suggesting their use in developing new therapeutic agents (Taha, 2008).

Antifungal and Antibacterial Properties

Synthesized 3-aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines have been evaluated for their antibacterial and antifungal activities, demonstrating significant potential against a selected panel of pathogenic strains, highlighting the medicinal applications of these compounds (Panwar & Singh, 2011).

Corrosion Inhibition

Triazolotriazepine derivatives have been investigated as corrosion inhibitors for carbon steel in acidic environments, showcasing their utility in industrial applications to protect metals against corrosion. The effectiveness of these compounds as inhibitors was assessed through electrochemical, DFT, and MD simulation studies (El Bakri et al., 2019).

properties

IUPAC Name

3,9-dibromo-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br2N3O/c7-4-3-12-2-1-11-5(4)9-10-6(11)8/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDSQRIVRFWTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C2=NN=C(N21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine
Reactant of Route 2
3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine
Reactant of Route 3
3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine
Reactant of Route 4
Reactant of Route 4
3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine
Reactant of Route 5
3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine
Reactant of Route 6
3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine

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